molecular formula C8H10N2O3 B2803081 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid CAS No. 1525330-55-5

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid

Cat. No. B2803081
CAS RN: 1525330-55-5
M. Wt: 182.179
InChI Key: XIVIGKNHEZJALW-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Synthesis Analysis

The synthesis of imidazole and benzimidazole derivatives involves various methods. For instance, a new method has been proposed for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. The acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids was shown to proceed with the formation of 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids .


Molecular Structure Analysis

The molecular structure of imidazole and benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [HL] derived from pyridone moiety, was confirmed by investigating various spectroscopic and analytical techniques .


Chemical Reactions Analysis

Imidazole and benzimidazole derivatives can undergo various chemical reactions. For example, a new method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and benzimidazole derivatives can vary widely. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid is an intermediate in the synthesis of various bioactive molecules. A study by Kohara et al. (1996) focused on the synthesis of benzimidazole derivatives with angiotensin II receptor antagonistic activities, highlighting the importance of this compound in developing cardiovascular drugs. These derivatives were found to inhibit the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).

Catalytic Applications

Research by Uyanik, Akakura, and Ishihara (2009) explored the use of 2-iodoxybenzenesulfonic acid, a compound related to benzimidazole derivatives, as a highly effective catalyst for alcohol oxidation. This study emphasizes the versatility of benzimidazole-related compounds in organic synthesis, particularly in transformations relevant to fine chemical and pharmaceutical synthesis (Uyanik, Akakura, & Ishihara, 2009).

Antiallergic and Antimicrobial Activities

Nohara et al. (1985) synthesized antiallergic compounds from benzopyrano pyridines, showing the broad utility of benzimidazole derivatives in creating antiallergic and potentially antimicrobial agents. These compounds demonstrated significant potency compared to known antiallergic drugs, such as disodium cromoglycate, offering a promising avenue for new therapeutic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Supramolecular Chemistry

Reichert et al. (2001) investigated the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones (a class including benzimidazole derivatives) and a trisimidazoline base, revealing insights into the supramolecular chemistry of these compounds. Such studies are crucial for understanding how benzimidazole derivatives can be used in molecular recognition and the design of new materials (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

Mechanism of Action

The mechanism of action of imidazole and benzimidazole derivatives can vary depending on their structure and the biological target. They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with imidazole and benzimidazole derivatives can vary depending on their structure and usage. It’s important to refer to the specific safety data sheets for each compound for detailed information .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry. These compounds have enormous medicinal value, and their broad range of biological activities has led to the development of many drugs .

properties

IUPAC Name

2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h4H,1-3H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIGKNHEZJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 81940222

CAS RN

1525330-55-5
Record name 2-hydroxy-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
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